2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Beschreibung

Structural Characteristics and Nomenclature

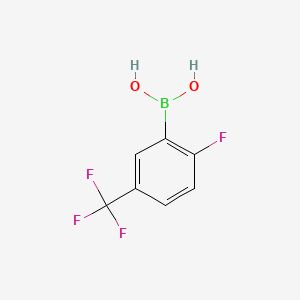

2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 352535-96-7) is a boronic acid derivative with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.92 g/mol . Its IUPAC name, [2-fluoro-5-(trifluoromethyl)phenyl]boronic acid , reflects its structural features: a benzene ring substituted with a boronic acid group (-B(OH)₂) at position 1, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 5.

The compound exhibits distinct physical properties due to its electronegative substituents (Table 1). Its melting point ranges between 104–109°C , while its boiling point is 262°C . The density is 1.44 g/cm³ , and it is soluble in polar solvents like methanol. The predicted pKa of 7.35 ± 0.58 indicates moderate acidity, influenced by the electron-withdrawing effects of the -CF₃ group.

Table 1: Physical properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₅BF₄O₂ | |

| Molecular weight | 207.92 g/mol | |

| Melting point | 104–109°C | |

| Boiling point | 262°C | |

| Density | 1.44 g/cm³ | |

| Solubility | Methanol | |

| pKa | 7.35 ± 0.58 (predicted) |

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry traces back to the 19th century, with Alexander Borodin’s 1862 synthesis of fluorinated compounds via halogen exchange. The compound’s synthesis leverages advances in fluorination methodologies, such as the Schiemann reaction (1927) for aromatic fluorination and halogen exchange using KF. Post-World War II industrial demands accelerated the exploration of fluorinated boronic acids, driven by their stability and reactivity in cross-coupling reactions.

The trifluoromethyl (-CF₃) group, introduced via Swarts fluorination (1898), became critical for enhancing the electron-deficient character of aromatic systems. This historical progression laid the groundwork for synthesizing this compound, which combines fluorine’s inductive effects with boronic acid’s versatility.

Position in Modern Boronic Acid Research

In contemporary research, this compound is pivotal in Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of biaryl structures for pharmaceuticals and agrochemicals. Its electron-withdrawing substituents enhance reactivity with palladium catalysts, facilitating couplings even with challenging substrates. For example, it participates in regio- and atropselective couplings to produce axially chiral biaryls.

Comparative studies highlight its unique reactivity relative to other boronic acids (Table 2). The -CF₃ group lowers the pKa compared to non-fluorinated analogs, increasing Lewis acidity and stabilizing transition states in couplings. Additionally, its oxidative stability exceeds simpler boronic acids, making it suitable for biological applications.

Table 2: Comparative properties of fluorinated boronic acids

Research also explores its role in fluorinated materials , where -CF₃ groups improve thermal stability and hydrophobicity in polymers. Innovations in catalytic systems, such as ligand-assisted Pd complexes, further exploit its reactivity for sustainable synthesis.

Eigenschaften

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHVVLFCTMTYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376881 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-96-7 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Fluoro-5-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the lithiation of 2-fluoro-5-(trifluoromethyl)benzene followed by reaction with a boron source such as trimethyl borate or boron tribromide . The reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale lithiation reactions followed by boronation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Palladium Catalyst: Palladium acetate or palladium chloride

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-5-(trifluoromethyl)phenylboronic acid is primarily utilized in organic synthesis for:

- Functionalization Reactions : It can undergo lithiation followed by reactions with electrophiles, facilitating the formation of complex organic molecules.

- Suzuki-Miyaura Coupling : This compound acts as a boron source in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing diverse organic frameworks .

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent:

- Antitumor Activity : It has been investigated as an inhibitor of kinesin spindle protein (KSP), which plays a crucial role in cell division. Inhibition of KSP can lead to cancer cell death, making this compound a candidate for developing new anticancer drugs .

Case Study: KSP Inhibition

A study demonstrated that derivatives of this compound exhibited significant KSP inhibitory activity, suggesting potential applications in cancer therapy. The IC50 values were comparable to known KSP inhibitors .

Antimicrobial Properties

Recent research indicates that this compound possesses antimicrobial properties:

- Activity Against Bacteria and Fungi : Studies have shown moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate activity |

| Bacillus cereus | 25 µg/mL | Lower MIC than standard antibiotics |

| Candida albicans | 100 µg/mL | Moderate antifungal activity |

| Aspergillus niger | 75 µg/mL | Significant antifungal activity |

Materials Science

In materials science, the unique properties of this compound enable its use in developing advanced materials:

Wirkmechanismus

The primary mechanism of action for 2-fluoro-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Acidity and Reactivity

The presence of electron-withdrawing groups (EWGs) like -CF₃ and -F significantly lowers the pKa of boronic acids, enhancing their stability and reactivity in aqueous media. Below is a comparison of key analogues:

Key Findings :

- The -CHO group in 5-trifluoromethyl-2-formylphenylboronic acid increases acidity (pKa ~6.8) compared to the fluorine-substituted analogue (pKa ~7.5), facilitating cyclization to benzoxaborole .

- Chlorine substitution (2-Cl) introduces steric bulk, reducing reactivity in coupling reactions compared to the smaller fluorine atom .

- Position of -CF₃ (para vs. meta) alters electronic effects and reaction regioselectivity. For example, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid shows distinct coupling behavior in palladium-catalyzed reactions .

Antimicrobial Activity

Benzoxaboroles and fluorinated boronic acids exhibit antimicrobial properties by inhibiting microbial leucyl-tRNA synthetase (LeuRS). A comparison of activity is shown below:

Key Findings :

- The formyl-substituted analogue shows moderate activity against C. albicans (MIC = 32 µg/mL) and superior activity against B. cereus (MIC = 8 µg/mL) compared to AN2690, likely due to its ability to cyclize into a benzoxaborole-like structure .

- Fluorine and -CF₃ groups enhance membrane permeability and target affinity, but the exact MIC values for this compound require further study.

Biologische Aktivität

2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a significant organoboron compound with diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

- Chemical Formula : C7H5BF4O2

- Molecular Weight : 200.93 g/mol

- Physical State : White to almost white powder or crystalline solid

- Melting Point : 104-109°C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound can form reversible covalent bonds with serine residues in enzyme active sites, leading to inhibition of enzymatic activity. This is particularly relevant in the inhibition of serine proteases and other related enzymes.

- Cell Signaling Modulation : It influences cellular processes by altering cell signaling pathways, affecting gene expression, and regulating cellular metabolism.

- Formation of Boronate Esters : The boronic acid group can interact with diols, facilitating the formation of boronate esters, which are crucial in various biochemical reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Candida albicans : Moderate antifungal activity was observed.

- Aspergillus niger : Higher activity compared to Candida species.

- Bacillus cereus and Escherichia coli : Demonstrated significant antibacterial effects, with lower Minimum Inhibitory Concentration (MIC) values than some established antibiotics like Tavaborole (AN2690) .

| Pathogen | Activity Level | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Moderate | 100 |

| Aspergillus niger | High | 50 |

| Bacillus cereus | Significant | <10 |

| Escherichia coli | Moderate | 20 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Candida albicans and other bacteria using agar diffusion methods. The results indicated that at higher concentrations (100 µg), the compound effectively inhibited the growth of both fungi and bacteria, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .

Case Study 2: Mechanistic Studies

Further mechanistic investigations revealed that the compound's action against Candida albicans involves blocking leucyl-tRNA synthetase (LeuRS), similar to the mechanism of action seen in other antifungal agents like Tavaborole. Docking studies confirmed that the compound could bind effectively within the active site of LeuRS, providing insights into its mode of action .

Synthesis and Chemical Reactions

This compound is also utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. This property enhances its application in developing complex organic molecules for pharmaceuticals and materials science.

Potential Therapeutic Uses

Given its biological activity, this compound is being investigated for potential roles in:

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, and how do they influence experimental design?

- Molecular Formula : C₇H₅BF₄O₂ (MW: 207.92 g/mol) .

- Purity : >97.0% (HPLC), critical for reproducibility in cross-coupling reactions .

- Storage : Store sealed in dry conditions at room temperature to prevent hydrolysis .

- Melting Point : 104–109°C, indicating thermal stability under typical reaction conditions .

- Methodological Note : Purity verification via HPLC and moisture control during storage are essential to avoid side reactions in Suzuki-Miyaura couplings .

Q. What standard synthetic routes are used to prepare this compound?

- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl halides is a primary method. Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for electron-deficient substrates .

- Directed C-H Borylation : Ruthenium catalysts (e.g., RuH₂(CO)(PPh₃)₃) enable regioselective borylation when paired with directing agents like 2-pyrazol-5-ylaniline .

- Key Reference : Optimize base (e.g., Na₂CO₃) and solvent (e.g., DMF/H₂O) to enhance yields in coupling reactions .

Advanced Questions

Q. How do the electron-withdrawing substituents (-F and -CF₃) affect the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The -CF₃ group strongly withdraws electrons via inductive effects, reducing electron density at the boron atom and slowing transmetallation in Suzuki reactions. This necessitates reactive Pd catalysts (e.g., PdCl₂(dppf)) .

- Ortho-Directing Effects : In Ru-catalyzed C-H silylation, the -B(OH)₂ group directs silylation to the ortho position, while -CF₃ enhances regioselectivity by steric and electronic modulation .

- Contradiction Note : Unlike fluorine, -CF₃ does not participate in resonance, leading to distinct reactivity patterns in nucleophilic aromatic substitution .

Q. What advanced spectroscopic and computational methods are used to characterize and predict its behavior?

- Spectroscopy :

- ¹⁹F NMR : Chemical shifts at δ ~-60 ppm (CF₃) and δ ~-110 ppm (F) confirm substituent positions .

- ¹¹B NMR : A singlet near δ 30 ppm indicates trigonal planar geometry of the boronic acid .

Q. How does solvent choice impact its solubility and catalytic performance?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Relevance |

|---|---|---|

| THF | 25–30 | Ideal for Pd-catalyzed couplings |

| DCM | <5 | Limited utility |

| Acetone | 15–20 | Suitable for silylation |

Q. What strategies address contradictions in reported reactivity with meta-substituted aryl halides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.